molecular formula C19H22FNO2 B3796946 2-(4-fluorobenzyl)-4-(4-methoxybenzyl)morpholine

2-(4-fluorobenzyl)-4-(4-methoxybenzyl)morpholine

Cat. No.: B3796946
M. Wt: 315.4 g/mol
InChI Key: SJEAVTGUXFULEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I don’t have the specific synthesis for this compound, it might involve the reaction of an appropriate morpholine derivative with 4-fluorobenzyl and 4-methoxybenzyl groups. These groups could be introduced through nucleophilic substitution reactions, given the presence of a good leaving group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the morpholine ring, a common feature in many bioactive compounds. The fluorobenzyl and methoxybenzyl groups attached to the morpholine ring could influence the compound’s overall polarity and potentially its interaction with biological targets .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-withdrawing fluorine atom on the benzyl group and the electron-donating methoxy group on the other benzyl group. These groups could direct electrophilic aromatic substitution reactions to specific positions on the benzene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar morpholine ring, the electronegative fluorine atom, and the polar methoxy group could increase the compound’s water solubility compared to non-substituted benzyl morpholine .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications, particularly in the pharmaceutical industry. Given the biological activity of many morpholine derivatives, this compound could be a candidate for drug discovery .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2/c1-22-18-8-4-16(5-9-18)13-21-10-11-23-19(14-21)12-15-2-6-17(20)7-3-15/h2-9,19H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEAVTGUXFULEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCOC(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-fluorobenzyl)-4-(4-methoxybenzyl)morpholine
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